molecular formula C16H20N2O4S B2817176 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2034305-31-0

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2817176
CAS No.: 2034305-31-0
M. Wt: 336.41
InChI Key: ZUFWUEKTIAELSI-UHFFFAOYSA-N
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Description

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is a synthetic organic compound that features a urea core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-methoxyphenyl isocyanate, 3-thiophenemethanol, and ethylene glycol.

    Reaction Steps:

    Reaction Conditions: The reactions are typically carried out under controlled temperatures (e.g., 0-50°C) and inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve:

    Catalysts: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing solvents that maximize solubility and reaction efficiency.

    Purification: Employing techniques such as recrystallization or chromatography for purification.

Chemical Reactions Analysis

Types of Reactions

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The urea group can be reduced to form amines.

    Substitution: The hydroxyethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

    Oxidation Products: Sulfoxides or sulfones.

    Reduction Products: Amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe or in drug discovery.

    Medicine: Investigated for its pharmacological properties and potential therapeutic uses.

    Industry: Used in the development of new materials or as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of 1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea depends on its specific application:

    Molecular Targets: It may interact with enzymes or receptors in biological systems.

    Pathways Involved: Could involve inhibition or activation of specific biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Hydroxyethyl)-3-(2-methoxyphenyl)urea: Lacks the thiophene ring.

    1-(2-(2-Hydroxyethoxy)ethyl)-3-phenylurea: Lacks the methoxy group on the phenyl ring.

    1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-phenylurea: Lacks the methoxy group.

Uniqueness

1-(2-(2-Hydroxyethoxy)-2-(thiophen-3-yl)ethyl)-3-(2-methoxyphenyl)urea is unique due to the combination of its functional groups, which may confer specific chemical reactivity and biological activity not seen in similar compounds.

Properties

IUPAC Name

1-[2-(2-hydroxyethoxy)-2-thiophen-3-ylethyl]-3-(2-methoxyphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-21-14-5-3-2-4-13(14)18-16(20)17-10-15(22-8-7-19)12-6-9-23-11-12/h2-6,9,11,15,19H,7-8,10H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUFWUEKTIAELSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CSC=C2)OCCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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